molecular formula C15H18F3NO4S B6502397 9-[3-(trifluoromethyl)benzenesulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1351613-05-2

9-[3-(trifluoromethyl)benzenesulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane

Cat. No.: B6502397
CAS No.: 1351613-05-2
M. Wt: 365.4 g/mol
InChI Key: CDOCKLWEFOWTPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-[3-(trifluoromethyl)benzenesulfonyl]-1,5-dioxa-9-azaspiro[55]undecane is a complex organic compound characterized by the presence of a trifluoromethyl group, a benzenesulfonyl group, and a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[3-(trifluoromethyl)benzenesulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the trifluoromethyl and benzenesulfonyl groups. Common synthetic routes may involve:

    Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often utilizes trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Sulfonylation: The benzenesulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

9-[3-(trifluoromethyl)benzenesulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: The trifluoromethyl and benzenesulfonyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

9-[3-(trifluoromethyl)benzenesulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: Used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 9-[3-(trifluoromethyl)benzenesulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity to target proteins, while the spirocyclic structure provides stability and rigidity. These properties enable the compound to modulate biological pathways effectively.

Comparison with Similar Compounds

Similar Compounds

    9-[3-(trifluoromethyl)benzenesulfonyl]-1,5-dioxa-9-azaspiro[5.5]decane: Similar structure but with a different spirocyclic core.

    9-[3-(trifluoromethyl)benzenesulfonyl]-1,5-dioxa-9-azaspiro[5.5]dodecane: Another similar compound with a longer spirocyclic chain.

Uniqueness

The unique combination of the trifluoromethyl group, benzenesulfonyl group, and spirocyclic structure in 9-[3-(trifluoromethyl)benzenesulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane provides distinct chemical and biological properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

9-[3-(trifluoromethyl)phenyl]sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO4S/c16-15(17,18)12-3-1-4-13(11-12)24(20,21)19-7-5-14(6-8-19)22-9-2-10-23-14/h1,3-4,11H,2,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOCKLWEFOWTPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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